4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine
Overview
Description
The compound “4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The “4-tert-Butylphenyl” indicates a phenyl ring (a six-membered aromatic ring of carbon atoms) with a tert-butyl group (a carbon atom attached to three methyl groups) attached at the 4-position .
Scientific Research Applications
Synthesis and Structural Characterization
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine and its derivatives have been synthesized and characterized, revealing insights into their molecular structures and potential applications. For instance, Ö. Tamer et al. (2016) synthesized a derivative, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), and performed structural characterization using X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopies, supported by density functional theory calculations. The study highlighted the molecule's stable structure, intramolecular charge transfer properties, and considerable nonlinear optical properties, suggesting potential applications in materials science (Tamer et al., 2016).
Reactivity Studies
Research has also focused on the reactivity of pyrazole derivatives. L. Mironovich and D. Shcherbinin (2014) explored the reactivity of a related compound, 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, under various conditions, leading to the formation of different products. This study contributes to understanding the chemical behavior of pyrazole derivatives, which could be relevant for developing new chemical reactions or materials (Mironovich & Shcherbinin, 2014).
Green Chemistry Approaches
A green chemistry approach to protecting secondary amines in pyrazole derivatives was investigated to facilitate the synthesis of anticancer compounds. The study by an unnamed author in 2020 employed di-tert-butyl dicarbonate (Boc) as a protecting agent in a solvent-free environment, highlighting the importance of environmentally friendly methods in synthetic chemistry. This research may inform the development of sustainable synthetic strategies for pharmaceutical compounds (Author, 2020).
Antimicrobial Applications
K. Pandya et al. (2022) developed a synthesis protocol for pyrazole and 2°-amine hybrid conjugates, demonstrating their potential as antimicrobial agents. This research not only contributes to the field of medicinal chemistry by providing new compounds for further evaluation but also highlights the versatility of pyrazole derivatives in developing therapeutic agents (Pandya, Battula, & Patel, 2022).
Synthetic Methodologies
The development of synthetic methodologies for amines using pyrazole derivatives has been a significant area of research. J. Ellman et al. (2002) described the use of N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, demonstrating the utility of pyrazole derivatives in synthesizing a wide range of enantioenriched amines, which are crucial in pharmaceutical chemistry (Ellman, Owens, & Tang, 2002).
Mechanism of Action
Target of Action
It is structurally similar to 4-tert-butylphenol , which is known to be used in the production of epoxy resins and polycarbonate resins .
Mode of Action
4-tert-butylphenol, a structurally similar compound, is known to control molecular weight by limiting chain growth in polymer science . It is monofunctional and acts as a chain stopper or endcapper .
Biochemical Pathways
A structurally similar compound, 4-tert-butylphenol, is known to be involved in the synthesis of tetracycline derivatives .
Result of Action
4-tert-butylphenol, a structurally similar compound, is known to react with mushroom tyrosinase to afford 4-t-butyl-o-benzoquinone .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,1-3H3,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELQUBRQCXVHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388131 | |
Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-73-4 | |
Record name | 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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